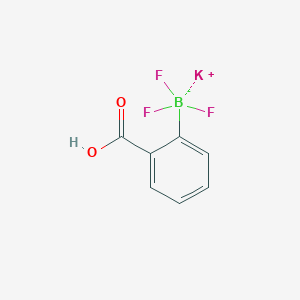

Potassium (2-carboxyphenyl)trifluoroborate

Description

Potassium (2-carboxyphenyl)trifluoroborate (C₇H₅BF₃KO₂) is a potassium organotrifluoroborate salt characterized by a 2-carboxyphenyl substituent. While direct references to this compound are absent in the provided evidence, its properties and applications can be inferred from structurally related aryltrifluoroborates. Organotrifluoroborates are widely employed in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and controlled release of boronic acids in situ . The 2-carboxyphenyl group introduces a carboxylic acid functionality, which may enhance solubility in polar solvents and enable further derivatization in drug synthesis or material science applications .

Properties

Molecular Formula |

C7H5BF3KO2 |

|---|---|

Molecular Weight |

228.02 g/mol |

IUPAC Name |

potassium;(2-carboxyphenyl)-trifluoroboranuide |

InChI |

InChI=1S/C7H5BF3O2.K/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;/h1-4H,(H,12,13);/q-1;+1 |

InChI Key |

CMCWKPOZRPDVCE-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=CC=CC=C1C(=O)O)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium (2-carboxyphenyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride (K[HF₂]). The general reaction involves the conversion of boronic acids (RB(OH)₂) to trifluoroborate salts (K[RBF₃]) . This method is advantageous due to its simplicity and the stability of the resulting trifluoroborate salts.

Industrial Production Methods: Industrial production of potassium organotrifluoroborates typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing crystallization techniques for purification .

Chemical Reactions Analysis

Types of Reactions: Potassium (2-carboxyphenyl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: These reactions involve the replacement of one functional group with another.

Coupling Reactions: Particularly Suzuki-Miyaura coupling, where the compound acts as a nucleophilic partner.

Common Reagents and Conditions:

Substitution Reactions: Typically involve electrophiles and can proceed without transition-metal catalysts.

Coupling Reactions: Often catalyzed by metals such as palladium, nickel, or copper.

Major Products Formed: The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling, for example, the product is typically a biaryl compound .

Scientific Research Applications

Potassium acyltrifluoroborates (KATs) are stable acylboron species with varied applications in chemical reactions, protein conjugation, and material chemistry . KATs participate in amide-forming ligation with hydroxylamines or N-chloroamines and form stable zwitterionic trifluoroborate iminiums (TIMs) with amines .

Preparation of Potassium Acyltrifluoroborates

KATs can be derived from widely available carboxylic acids . A method for KAT preparation involves transforming mixed anhydrides of carboxylic acids to the corresponding KATs using a commercial copper catalyst, B2(pin)2, and aqueous KHF2 . This method is suitable for preparing aliphatic, aromatic, and amino acid-derived KATs and is compatible with alkenes, esters, halides, nitriles, and protected amines .

Chemical Reactions

Potassium organotrifluoroborates serve as nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . They are air and moisture-stable, and compatible with strong oxidative conditions . Trifluoroborates are versatile coupling partners in C–C bond forming reactions . For example, potassium primary alkyltrifluoroborates undergo cross-coupling with alkenyl bromides using PdCl2(dppf)·CH2Cl2 and Cs2CO3 in a toluene/H2O solvent system . A one-pot synthesis of trisubstituted conjugated dienes can be performed via sequential Suzuki-Miyaura cross-coupling reactions .

Other applications

Mechanism of Action

The mechanism by which potassium (2-carboxyphenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent. In Suzuki-Miyaura coupling, the compound hydrolyzes to the corresponding boronic acid in situ, which then participates in the coupling reaction . This process involves the formation of a carbon-boron bond, followed by transmetalation and reductive elimination steps .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of potassium (2-carboxyphenyl)trifluoroborate with analogous compounds:

*Hypothetical data inferred from related compounds.

Reactivity in Cross-Coupling Reactions

- Aryltrifluoroborates : Potassium (3-benzyloxyphenyl)trifluoroborate and similar derivatives participate in Suzuki-Miyaura couplings with aryl halides, achieving high yields (70–96%) under optimized conditions (e.g., XPhos-Pd-G2 catalyst, K₂CO₃ base) . The 2-carboxyphenyl variant may require mild bases to avoid decarboxylation side reactions.

- Alkenyltrifluoroborates : Potassium alkenyltrifluoroborates exhibit superior stability over boronic acids, enabling efficient coupling with aryl chlorides and bromides .

- Heteroaryltrifluoroborates : Potassium (2-chloropyrimidin-5-yl)trifluoroborate is used in pharmaceutical synthesis, leveraging its heteroaromatic ring for targeted drug design .

Solubility and Stability

- Carboxyphenyl Group : The carboxylic acid substituent likely increases water solubility compared to hydrophobic analogs like benzyloxyphenyltrifluoroborates. However, acidic conditions may promote protodeboronation .

- Chloropyrimidinyl Group : High melting points (282–286°C) suggest thermal stability, advantageous for high-temperature reactions .

- Alkoxymethyl Derivatives : Low solubility in organic solvents necessitates techniques like Soxhlet extraction for purification .

Catalytic Performance

- Base Sensitivity : Aryltrifluoroborates hydrolyze to boronic acids under basic conditions, which can either enhance reactivity (via transmetalation) or lead to side reactions (e.g., protodeboronation) .

- Fluoride Release : Fluoride ions liberated from trifluoroborates activate Pd catalysts but may inhibit reactions at high concentrations .

Biological Activity

Potassium (2-carboxyphenyl)trifluoroborate is a compound of interest in medicinal chemistry and chemical biology due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its stability, reactivity, and potential applications in drug development.

This compound belongs to a class of organotrifluoroborates that are known for their stability and utility as nucleophilic reagents in various organic reactions, including Suzuki-Miyaura coupling. The presence of the carboxyl group enhances the oxidative stability of the boronic acid derivative, making it significantly more resistant to oxidation compared to other boronic acids. This increased stability is attributed to the electronic effects and steric hindrance introduced by the carboxyl group, which can effectively slow down the rate-limiting steps during oxidation processes .

Reversible Covalent Bond Formation

One of the key biological activities of this compound is its ability to form reversible covalent bonds with biomolecules such as saccharides and proteins. This property is particularly advantageous in the development of drug candidates targeting glycoproteins and other carbohydrate-modified proteins. The compound can selectively bind to specific targets, potentially leading to applications in targeted drug delivery and therapeutic interventions .

Case Studies

- Inhibition Studies : Research has demonstrated that this compound can inhibit certain enzymes by forming stable complexes with their active sites. For instance, studies on its interaction with cysteine-containing proteins have shown a concentration-dependent inhibition, indicating its potential as a lead compound for enzyme inhibitors .

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound have revealed promising results against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis through covalent modification of essential bacterial enzymes .

Table 1: Biological Activity Summary

Future Directions

The biological activity of this compound presents numerous opportunities for further research. Future studies should focus on:

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with biological targets will be crucial for optimizing its efficacy as a therapeutic agent.

- In Vivo Studies : Investigating the pharmacokinetics and bioavailability in animal models will provide insights into its potential clinical applications.

- Structural Modifications : Exploring variations in the structure of trifluoroborates could lead to compounds with enhanced biological activity or selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.